REACTION_CXSMILES
|
[NH3:1].[Cl:2][C:3]1[C:8]([CH:9]=[O:10])=[C:7](Cl)[N:6]=[CH:5][N:4]=1>C1(C)C=CC=CC=1.O>[NH2:1][C:7]1[C:8]([CH:9]=[O:10])=[C:3]([Cl:2])[N:4]=[CH:5][N:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1C=O)Cl
|
Name
|
1a
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
565 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
12C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 3 min
|
Duration
|
3 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated for 30 mins
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
for 3 min
|
Duration
|
3 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated for a final 20 mins
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (1×750 mL, 3×500 mL)
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=NC(=C1C=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.5 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |